molecular formula C15H17NO3 B8629905 4,8-Diethoxy-2-methylquinoline-6-carbaldehyde

4,8-Diethoxy-2-methylquinoline-6-carbaldehyde

Cat. No. B8629905
M. Wt: 259.30 g/mol
InChI Key: TVPJUADIDQBNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Diethoxy-2-methylquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,8-Diethoxy-2-methylquinoline-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8-Diethoxy-2-methylquinoline-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4,8-diethoxy-2-methylquinoline-6-carbaldehyde

InChI

InChI=1S/C15H17NO3/c1-4-18-13-6-10(3)16-15-12(13)7-11(9-17)8-14(15)19-5-2/h6-9H,4-5H2,1-3H3

InChI Key

TVPJUADIDQBNIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C(C=C(N=C12)C)OCC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4,8-diethoxy-2-methylquinoline-6-carboxylate (60 mg, 0.20 mmol) in THF (2 mL) was added DIBAL (0.79 mL, 1M in toluene) at −78° C. The reaction mixture was allowed to warm up to room temperature and was stirred for 10 additional minutes before it was diluted with EtOAc (20 mL) and 5% KOH (20 mL). The layers were separated and the organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was redissolved in DCM (3 mL) and Dess-Martin periodinane (110 mg, 0.26 mmol) was added. The reaction mixture was stirred at room temperature for 30 minutes and was then diluted with EtOAc and washed with 10% KOH. The organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified on a silica gel column eluting with a gradient of 20-35% EtOAc/hexanes (with 1% TEA) to give the title intermediate (20 mg).
Name
ethyl 4,8-diethoxy-2-methylquinoline-6-carboxylate
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
0.79 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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